molecular formula C19H19N3O5 B229505 1-Chloropropan-2-amine hydrochloride CAS No. 5968-21-8

1-Chloropropan-2-amine hydrochloride

Cat. No.: B229505
CAS No.: 5968-21-8
M. Wt: 369.4 g/mol
InChI Key: MEWVQHIBIOXESJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aliphatic Amines

Halogenated aliphatic amines are a class of organic compounds characterized by an aliphatic carbon chain containing both a halogen atom and an amino functional group. chemicalbook.com These compounds are of significant interest in organic chemistry due to their dual reactivity. The halogen atom can act as a leaving group in nucleophilic substitution reactions, while the amino group can participate in a wide array of chemical transformations, including alkylation, acylation, and the formation of heterocyclic rings. docbrown.info

The physical and chemical properties of halogenated aliphatic amines are influenced by the nature of the halogen, the length of the carbon chain, and the position of the functional groups. docbrown.info For instance, lower aliphatic amines are typically gaseous with a characteristic fishy odor, while larger molecules are liquids or solids. nih.gov Their solubility in water is dependent on their ability to form hydrogen bonds. nih.govncert.nic.in

The table below provides a comparative look at 1-Chloropropan-2-amine (B15274935) hydrochloride and other related halogenated aliphatic amines, highlighting their structural similarities and differences.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
1-Chloropropan-2-amine hydrochloride 5968-21-8C₃H₉Cl₂N130.02Primary amine with a chlorine on an adjacent carbon.
2-Chloropropan-1-amine (B12445925) hydrochloride6266-35-9C₃H₈ClN·HCl130.01Isomer of this compound.
1-Amino-3-chloropropan-2-ol hydrochloride62037-46-1C₃H₉Cl₂NO146.02Contains an additional hydroxyl group.
3-Chloropropylamine hydrochloride6276-54-6C₃H₈ClN·HCl130.02Chlorine and amine groups are separated by three carbons.

Significance as a Precursor in Advanced Organic Synthesis

The primary significance of this compound in contemporary research lies in its role as a versatile precursor for the synthesis of more complex and often biologically active molecules. Its bifunctional nature allows for a variety of synthetic manipulations, making it a valuable tool for medicinal chemists and researchers in drug discovery.

A key application of this compound is in the preparation of substituted amines and heterocyclic compounds. The amino group can be protected, allowing for selective reactions at the chlorinated carbon, or it can be directly involved in cyclization reactions to form nitrogen-containing rings. These heterocyclic scaffolds are prevalent in many pharmaceutical agents. For instance, related dialkylaminoalkylchloride hydrochlorides are known to be valuable intermediates in the manufacture of pharmaceutical compounds. google.com

While specific, high-profile examples of blockbuster drugs synthesized directly from this compound are not readily found in publicly available literature, its utility is evident in the broader context of building block chemistry for creating libraries of compounds for screening and lead optimization in drug development programs.

Evolution of Research Perspectives on Amino-Chloropropane Systems

Research interest in amino-chloropropane systems and their derivatives has evolved over time, driven by their utility in various fields, particularly in the development of pharmaceuticals. Early research often focused on the fundamental synthesis and reactivity of these compounds. For example, methods for the production of related compounds like 1-dimethylamino-2-chloropropane hydrochloride were developed as early as the mid-20th century, highlighting the long-standing interest in this class of molecules as intermediates. google.com

Initial studies laid the groundwork for understanding the chemical behavior of these molecules, such as their participation in nucleophilic substitution and elimination reactions. ncert.nic.in This fundamental knowledge paved the way for their use as building blocks in more complex synthetic endeavors.

More recent research has shifted towards the application of these compounds in the synthesis of specific, high-value molecules. The focus is now often on developing stereoselective synthetic routes to chiral amino-chloropropane derivatives, as the biological activity of many pharmaceuticals is dependent on their specific three-dimensional structure. The synthesis of enantiomerically pure compounds, such as (2S)-1-chloropropan-2-amine, is a testament to this evolution in research focus. nih.gov The development of new synthetic methodologies and a deeper understanding of reaction mechanisms continue to expand the potential applications of these versatile chemical building blocks.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5968-21-8 sigmaaldrich.com
Molecular Formula C₃H₉Cl₂N sigmaaldrich.com
Molecular Weight 130.02 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key JCYHBVQFOAWROY-UHFFFAOYSA-N sigmaaldrich.com
Storage Temperature 2-8°C, protect from light sigmaaldrich.com
Purity ≥95% sigmaaldrich.com

Properties

IUPAC Name

1-chloropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYHBVQFOAWROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Isomerism, and Stereochemical Considerations of 1 Chloropropan 2 Amine Hydrochloride

Systematic Nomenclature and Common Research Designations

From a systematic nomenclature perspective, the compound is unequivocally identified as 1-chloropropan-2-amine (B15274935) hydrochloride . This name is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), which prioritize the principal functional group, in this case, the amine, and the location of substituents on the propane (B168953) backbone. The hydrochloride designation indicates the formation of a salt with hydrochloric acid.

In research and commercial settings, the compound is frequently referenced by its Chemical Abstracts Service (CAS) Registry Number, which is 5968-21-8 for the hydrochloride salt and 37143-56-9 for the free base, 1-chloropropan-2-amine. nih.gov While a specific, widely adopted common research designation beyond its systematic name is not prominently documented, it may be referred to by variations such as 2-amino-1-chloropropane hydrochloride. It is crucial to distinguish it from its isomer, 2-chloropropan-1-amine (B12445925) hydrochloride, which has a different CAS number (6266-35-9).

IdentifierName/Value
Systematic (IUPAC) Name1-chloropropan-2-amine hydrochloride
CAS Registry Number (Hydrochloride)5968-21-8
CAS Registry Number (Free Base)37143-56-9
Synonym2-amino-1-chloropropane hydrochloride

Stereoisomeric Forms and Chiral Purity in Synthesis

The presence of a stereocenter at the second carbon atom (C2) of the propane chain, which is bonded to four different groups (a methyl group, a chloromethyl group, an amino group, and a hydrogen atom), confers chirality to 1-chloropropan-2-amine. This means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1-chloropropan-2-amine and (S)-1-chloropropan-2-amine.

Ensuring the chiral purity of the synthesized enantiomers is paramount. The enantiomeric excess (ee), a measure of the purity of a chiral substance, can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating and quantifying enantiomers. sigmaaldrich.comphenomenex.com Different types of CSPs, such as those based on polysaccharides, can be employed, and the mobile phase composition can be optimized to achieve effective separation. chromatographyonline.com Another widely used technique is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netdoi.org These agents interact differently with the two enantiomers, leading to distinguishable signals in the NMR spectrum, allowing for the determination of their relative proportions. nih.gov

Racemic Mixtures and Enantiomeric Resolution Strategies

When 1-chloropropan-2-amine is synthesized without chiral control, it is typically produced as a racemic mixture, an equimolar combination of the (R)- and (S)-enantiomers. To obtain the individual enantiomers from a racemate, a process known as enantiomeric resolution is employed.

A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. A commonly used resolving agent for primary amines is tartaric acid. scispace.comgoogle.com The reaction of racemic 1-chloropropan-2-amine with, for example, L-(+)-tartaric acid would yield a mixture of two diastereomeric salts: ((R)-1-chloropropan-2-ammonium)-(L)-tartrate and ((S)-1-chloropropan-2-ammonium)-(L)-tartrate. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. google.com Once separated, the individual diastereomeric salts can be treated with a base to liberate the corresponding pure enantiomer of the amine.

Another powerful technique for enantiomeric resolution is enzymatic kinetic resolution. This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction with one enantiomer of the racemate at a much faster rate than the other. youtube.comnih.gov For a racemic amine, a lipase (B570770) could be used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated based on their different chemical properties. While specific examples for 1-chloropropan-2-amine were not found, this technique has been successfully applied to a wide range of chiral amines and related compounds. nih.govmdpi.com

StrategyPrincipleKey Considerations
Diastereomeric Salt FormationReaction of the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with different solubilities.Choice of resolving agent and solvent system is crucial for effective separation by fractional crystallization.
Enzymatic Kinetic ResolutionUse of an enzyme (e.g., lipase) to selectively react with one enantiomer of the racemic mixture.The maximum theoretical yield for the desired enantiomer is 50%. The enzyme's selectivity and reaction conditions are critical.

Synthetic Methodologies for 1 Chloropropan 2 Amine Hydrochloride

Laboratory-Scale Preparation Strategies

In a laboratory setting, several versatile methods are employed for the synthesis of 1-chloropropan-2-amine (B15274935) hydrochloride. These strategies often prioritize accessibility of precursors and reaction control.

Amination Reactions in Chlorinated Propane (B168953) Derivatives

A direct approach to forming the amino group is through the amination of a suitable chlorinated propane precursor. One such precursor is 1,2-dichloropropane (B32752). The reaction with ammonia (B1221849) can lead to the formation of a mixture of primary and secondary amines, including the desired 1-chloropropan-2-amine. However, controlling the selectivity of this reaction can be challenging due to the potential for multiple alkylations of the ammonia molecule.

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled alternative for producing primary amines. masterorganicchemistry.commasterorganicchemistry.com This method involves the use of potassium phthalimide (B116566) to introduce a protected nitrogen group onto an alkyl halide. masterorganicchemistry.com In the context of 1-chloropropan-2-amine synthesis, 1,2-dichloropropane could theoretically be reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine. masterorganicchemistry.comnih.govyoutube.com While this method is effective for primary amine synthesis, its specific application to produce 1-chloropropan-2-amine from 1,2-dichloropropane is not extensively documented in readily available literature.

Table 1: Comparison of Amination Strategies for Chlorinated Propane Derivatives

MethodPrecursorReagentsKey Considerations
Direct Ammonolysis1,2-DichloropropaneAmmoniaCan lead to a mixture of primary and secondary amines, requiring separation.
Gabriel Synthesis1,2-Dichloropropane1. Potassium phthalimide2. Hydrazine or AcidOffers better control to yield the primary amine and avoids over-alkylation. masterorganicchemistry.comnih.gov

Reductive Chlorination Pathways

A more accurate description for this synthetic approach is the reductive amination of a chlorinated ketone. This is a widely used and versatile method for amine synthesis. masterorganicchemistry.com The process typically involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced to the corresponding amine. youtube.com

For the synthesis of 1-chloropropan-2-amine, 1-chloropropan-2-one (chloroacetone) serves as the ideal starting ketone. The reaction with ammonia, often in the form of ammonium (B1175870) chloride or acetate, generates the corresponding imine. chemistrysteps.com This intermediate is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.orgharvard.edu Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the unreacted ketone. youtube.comorganic-chemistry.org

Another pathway within this category is the catalytic hydrogenation of the oxime derived from 1-chloropropan-2-one. The oxime is formed by reacting the ketone with hydroxylamine (B1172632) hydrochloride. mdpi.comencyclopedia.pub Subsequent hydrogenation of the oxime over a heterogeneous catalyst, such as Raney nickel or a platinum-based catalyst, yields the desired amine. mdpi.comwikipedia.orgyoutube.com

Table 2: Reagents for Reductive Amination of 1-Chloropropan-2-one

Reagent SystemRoleKey Features
Ammonia (NH3)Amine SourceReacts with the ketone to form an imine intermediate. chemistrysteps.com
Sodium Cyanoborohydride (NaBH3CN)Reducing AgentSelectively reduces the imine in the presence of the ketone. youtube.comorganic-chemistry.org
Sodium Triacetoxyborohydride (NaBH(OAc)3)Reducing AgentA safer alternative to NaBH3CN with similar reactivity. harvard.edu
H2 / Catalyst (e.g., Raney Ni, Pt)Reducing SystemUsed for the hydrogenation of the intermediate oxime. mdpi.comwikipedia.org

Conversion from Related Propanol (B110389) or Propanone Precursors

The synthesis of 1-chloropropan-2-amine hydrochloride can also be achieved by modifying related propanol or propanone precursors that already contain the amino group. A key precursor for this route is 2-amino-1-propanol (alaninol).

The conversion of the hydroxyl group in 2-amino-1-propanol to a chlorine atom can be accomplished using a chlorinating agent such as thionyl chloride (SOCl2). This reaction is analogous to the synthesis of other chloro-aminoalkane hydrochlorides from their corresponding amino alcohols. researchgate.netscholaris.cascholaris.ca The reaction of an amino alcohol with thionyl chloride typically proceeds to form the hydrochloride salt of the chloro-amine. researchgate.netscholaris.ca Computational studies on similar reactions suggest that the mechanism can involve the formation of a quaternary nitrogen species. researchgate.net

Another potential precursor is 1-hydroxy-2-propanone (acetol). The reductive amination of acetol with ammonia over nickel or copper catalysts has been studied and yields 2-aminopropanol. biosynth.com This product can then be subjected to chlorination as described above.

Furthermore, L-alanine, an amino acid, can be a starting point. Its ester derivative can be reduced to L-alaninol ( (S)-2-amino-1-propanol), which is then converted to the target compound. google.comdrishtiias.com

Scalable and Industrial Synthesis Approaches

For large-scale production, efficiency, cost-effectiveness, and sustainability are paramount. Industrial syntheses of this compound focus on catalytic pathways and the optimization of reaction conditions to maximize yield and selectivity.

Catalytic Pathways for Efficient Production

Catalytic methods are central to the industrial synthesis of amines due to their efficiency and the ability to regenerate and reuse the catalyst. For the synthesis of 1-chloropropan-2-amine, catalytic reductive amination and catalytic amination of alcohols are highly relevant.

Raney nickel is a versatile and widely used catalyst in industrial hydrogenations and reductive aminations. wikipedia.org It can be employed in the amination of alcohols and the reduction of nitriles and nitro compounds. wikipedia.org In the context of 1-chloropropan-2-amine synthesis, Raney nickel could be used in the catalytic hydrogenation of the oxime of 1-chloropropan-2-one or in the direct amination of 1-chloro-2-propanol. The regeneration of Raney nickel catalysts is an important aspect of its industrial application, with studies showing successful reactivation for reuse. mdpi.com

Palladium-based catalysts, often supported on carbon (Pd/C), are also highly effective for reductive aminations. These catalysts can operate under milder conditions than some other systems. The development of catalysts with enhanced activity and reusability, such as palladium hydroxide (B78521) on carbon, is an active area of research.

Table 3: Catalysts for Potential Industrial Synthesis

CatalystPrecursor TypeKey Advantages
Raney NickelOximes, AlcoholsHigh activity, relatively low cost, established industrial use. wikipedia.orgmdpi.com
Palladium on Carbon (Pd/C)Ketones (Reductive Amination)High efficiency, operates under mild conditions.
Platinum-based catalystsOximes, AlcoholsHigh activity, good for hydrogenation.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, thereby simplifying purification and reducing costs. Key parameters that are often optimized include temperature, pressure, solvent, and reactant stoichiometry.

In catalytic reductive amination processes, the choice of solvent can significantly influence reaction rates and selectivity. For instance, in the synthesis of related amines, the use of solvents like methanol (B129727) has been shown to facilitate rapid imine formation. harvard.edu The pH of the reaction medium is also a critical factor, especially in reductive aminations, where a slightly acidic pH (around 4-5) is often optimal for imine formation without deactivating the amine nucleophile. masterorganicchemistry.com

For industrial-scale production, continuous flow chemistry offers several advantages over batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput. The hydrochlorination of glycerol, a process that shares some similarities in terms of handling corrosive reagents like HCl, has been shown to be more efficient in plug flow reactors compared to batch reactors. google.com Such principles could be applied to the synthesis of this compound to improve efficiency and reduce capital costs.

The reusability of the catalyst is a major consideration for cost-effective industrial production. Research into robust catalysts that can be easily separated and reused without significant loss of activity is ongoing. For example, studies on nickel-catalyzed amination have explored catalyst reusability. orgsyn.org

Enantioselective Synthesis and Chiral Pool Approaches

The preparation of enantiomerically enriched this compound can be achieved through several strategic approaches. These methods primarily fall into two categories: the use of a chiral pool, which utilizes readily available, enantiopure natural products as starting materials, and asymmetric synthesis, which creates the desired stereocenter through the use of chiral catalysts or auxiliaries.

A prominent chiral pool approach involves the use of the amino acid L-alanine. The synthesis of the related chiral amino alcohol, (S)-2-amino-1-propanol (also known as L-alaninol), often begins with derivatives of L-alanine. For instance, esters of L-alanine can be reduced to yield L-alaninol. This transformation provides a key intermediate from which 1-chloropropan-2-amine can be derived. The conversion of the primary alcohol in L-alaninol to a chloride, for example using a reagent like thionyl chloride, would yield the target (S)-1-chloropropan-2-amine. Subsequent treatment with hydrochloric acid would then produce the hydrochloride salt. A patent describes a process for preparing (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine, which itself can be synthesized from L-alanine derivatives, highlighting the industrial relevance of this chiral precursor. google.com

Another powerful strategy for enantioselective synthesis is the use of biocatalysis, particularly employing enzymes such as transaminases. These enzymes can catalyze the asymmetric reductive amination of a prochiral ketone. In the context of 1-chloropropan-2-amine synthesis, chloroacetone (B47974) serves as the prochiral ketone. A suitable transaminase, in the presence of an amine donor, can selectively produce either the (R)- or (S)-enantiomer of 1-chloropropan-2-amine with high enantiomeric excess. While specific data for the direct enzymatic amination of chloroacetone to 1-chloropropan-2-amine is not extensively detailed in the readily available literature, the general applicability of transaminases for the synthesis of chiral amines from ketones is well-established. For example, a patent discloses the use of a transaminase for the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone, demonstrating the feasibility of this enzymatic approach for structurally similar ketones. google.com

Chiral auxiliaries offer another avenue for the enantioselective synthesis of amines. These are chiral molecules that are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner, and are subsequently removed. While specific examples detailing the use of chiral auxiliaries for the synthesis of 1-chloropropan-2-amine are not prevalent, the general methodology is sound. For instance, a prochiral enolate could be alkylated with a chloromethylating agent in the presence of a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone derivative, to introduce the chloromethyl group diastereoselectively. Subsequent transformation of the carbonyl group to an amine and removal of the auxiliary would yield the enantiomerically enriched target compound.

The following tables summarize representative data for related enantioselective transformations, illustrating the potential yields and stereoselectivities achievable with these methods.

Table 1: Chiral Pool Synthesis of a Related Chiral Amino Alcohol

Starting MaterialProductKey TransformationYieldEnantiomeric Excess (ee)Reference
(S)-1-Methoxy-2-propylamine(S)-2-Amino-1-propanol hydrochlorideAcid-mediated ether cleavage>50%>99% google.com

This table demonstrates the conversion of a chiral precursor, derivable from L-alanine, to a related amino alcohol hydrochloride, indicating a viable strategy for accessing the target compound.

Table 2: Enzymatic Synthesis of a Related Chiral Amine

SubstrateEnzymeProductConversionEnantiomeric Excess (ee)Reference
Methoxyacetone(S)-Transaminase(S)-1-Methoxy-2-aminopropaneSubstantial>99% google.com

Chemical Reactivity and Transformation Pathways of 1 Chloropropan 2 Amine Hydrochloride

Reactivity of the Chlorinated Moiety

The carbon-chlorine bond in 1-chloropropan-2-amine (B15274935) hydrochloride is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. The reactivity of this primary chloride is subject to both substitution and elimination pathways.

Nucleophilic substitution is a principal reaction pathway for haloalkanes. ncert.nic.in The mechanism of this substitution can be either bimolecular (SN2) or unimolecular (SN1).

For 1-chloropropan-2-amine, which is a primary alkyl chloride, the SN2 mechanism is strongly favored. ncert.nic.in In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. This is a single-step, concerted process. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance is a critical factor; primary halides, being the least hindered, are most reactive towards SN2 displacement. ncert.nic.in

Conversely, the SN1 mechanism, which involves the formation of a carbocation intermediate, is disfavored for primary alkyl halides due to the instability of primary carbocations. ncert.nic.in SN1 reactions are more characteristic of tertiary and, to a lesser extent, secondary halides. ncert.nic.in

The reactivity of alkyl halides in both SN1 and SN2 reactions is also dependent on the nature of the leaving group, with reactivity following the trend I > Br > Cl > F. ncert.nic.in Therefore, chloroalkanes are generally less reactive than the corresponding bromo- or iodoalkanes. ncert.nic.in

Table 1: Factors Influencing Nucleophilic Substitution at the C1 Position

Factor Preferred Mechanism for 1-Chloropropan-2-amine Rationale
Substrate Class SN2 The substrate is a primary alkyl chloride, which favors the concerted SN2 pathway over the formation of an unstable primary carbocation required for SN1. ncert.nic.in
Steric Hindrance SN2 The primary carbon is relatively unhindered, allowing for backside attack by a nucleophile. libretexts.org
Leaving Group Slower than Bromides/Iodides The chloride ion is a good leaving group, but less effective than bromide or iodide, resulting in a comparatively slower reaction rate. ncert.nic.in

| Nucleophile | SN2 | Strong nucleophiles favor the SN2 mechanism. |

In the presence of a strong base, alkyl halides can undergo elimination reactions to form alkenes (olefins). For 1-chloropropan-2-amine, an E2 elimination would involve the removal of a proton from the C2 carbon and the simultaneous departure of the chloride ion from C1, yielding allylamine (B125299). This reaction competes with the SN2 pathway. youtube.com

However, a more significant transformation for γ-haloamines like 1-chloropropan-2-amine is intramolecular cyclization. The amine functionality, upon deprotonation from its hydrochloride salt form, can act as an internal nucleophile. The lone pair of the nitrogen atom can attack the electrophilic C1 carbon, displacing the chloride ion in an intramolecular SN2 reaction. This process results in the formation of a cyclic product, 2-methylaziridine (B133172). This type of reaction is highly efficient due to the favorable energetics of forming a three-membered ring in this configuration. The reaction is typically carried out in the presence of a base to neutralize the liberated HCl and ensure the amine is in its free, nucleophilic state.

This intramolecular aziridination is a well-established pathway for haloamines and is analogous to other intramolecular cyclizations. nih.gov

Table 2: Elimination and Cyclization Pathways

Reaction Type Reagents/Conditions Product Description
Intermolecular Elimination (E2) Strong, bulky base (e.g., potassium tert-butoxide) Allylamine A proton is abstracted from C2, leading to the formation of a C=C double bond and expulsion of the chloride ion. ck12.orgyoutube.com

| Intramolecular Substitution (Cyclization) | Base (e.g., NaOH, K2CO3) | 2-Methylaziridine | The deprotonated amine group acts as an internal nucleophile, attacking C1 to form a three-membered aziridine (B145994) ring. nih.gov |

Reactivity of the Amine Functionality

The amine group in 1-chloropropan-2-amine hydrochloride dictates a separate set of chemical behaviors, including acid-base chemistry and nucleophilic reactions at the nitrogen atom.

As a hydrochloride salt, the amine group exists predominantly in its protonated form as a 2-ammoniopropyl chloride cation. In solution, particularly in aqueous or protic solvents, there is an acid-base equilibrium between the protonated ammonium (B1175870) salt and the free primary amine.

CH₃CH(NH₃⁺Cl⁻)CH₂Cl ⇌ CH₃CH(NH₂)CH₂Cl + H⁺ + Cl⁻

The position of this equilibrium is dependent on the pH of the solution. To participate in reactions where the amine acts as a nucleophile (such as acylation, alkylation, or imine formation), the equilibrium must shift to favor the free amine form, which possesses a lone pair of electrons on the nitrogen atom. This is typically achieved by adding a base to the reaction mixture.

Once deprotonated, the free 1-chloropropan-2-amine is a potent nucleophile and can undergo reactions typical of primary amines.

Acylation: Primary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form amides. youtube.comkhanacademy.org For example, reacting 1-chloropropan-2-amine with butanoyl chloride in the presence of a base (often a second equivalent of the amine to act as a proton scavenger) would yield N-(1-chloropropan-2-yl)butanamide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. youtube.com

Alkylation: The amine can also be alkylated by reacting it with other alkyl halides. This reaction, however, is often difficult to control. The primary amine, once it reacts with an alkyl halide to form a secondary amine, is often more nucleophilic than the starting amine. This can lead to subsequent alkylations, resulting in a mixture of secondary and tertiary amines, and even a quaternary ammonium salt. mrcolechemistry.co.uk

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of amine chemistry. The reaction of 1-chloropropan-2-amine (in its free amine form) with an aldehyde or ketone is reversible and typically catalyzed by mild acid. masterorganicchemistry.com

The mechanism involves several steps:

Nucleophilic addition of the primary amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to turn it into a good leaving group (water). libretexts.org

Elimination of water to form a positively charged iminium ion. youtube.com

Deprotonation of the nitrogen to yield the final, neutral imine product. libretexts.org

This reaction provides a versatile pathway to form C=N double bonds, which are valuable intermediates in organic synthesis. youtube.com

Table 3: Reactions at the Amine Functionality

Reaction Type Reactant Product Class Key Conditions
Acylation Acyl Chloride (R-COCl) Amide Presence of a base to neutralize HCl. youtube.com
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amines, Quaternary Ammonium Salt Can lead to multiple substitutions. mrcolechemistry.co.uk

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Mildly acidic conditions (pH ~4-5) to facilitate both protonation steps and maintain a sufficient concentration of the free amine. masterorganicchemistry.comyoutube.com |

Intramolecular Cyclization and Rearrangement Processes

The chemical behavior of this compound is significantly influenced by the presence of two reactive functional groups: a primary amine and a primary alkyl chloride, separated by a single carbon. This arrangement facilitates intramolecular reactions, most notably cyclization.

Under basic or neutral conditions, the amine group's lone pair of electrons can act as an internal nucleophile. This initiates an intramolecular nucleophilic substitution (S(_N)2) reaction, displacing the chloride leaving group. The resulting product is a strained, three-membered heterocyclic ring known as an aziridine. Specifically, 1-chloropropan-2-amine cyclizes to form 2-methylaziridine. chemsrc.com This transformation proceeds through a highly reactive intermediate, the 2-methylaziridinium ion, which is then deprotonated to yield the stable aziridine. organic-chemistry.orgmdpi.com This type of reaction is a classic example of the Wenker synthesis for aziridines, which traditionally involves the treatment of vicinal amino alcohols with acid followed by a strong base, though it is also applicable to β-haloamines. rsc.org

The formation of the aziridinium (B1262131) ion is a critical step that dictates the subsequent reactivity of the molecule. mdpi.comencyclopedia.pub Aziridinium ions are potent electrophiles due to the high ring strain of the three-membered ring. nih.gov The formation can be initiated by deprotonating the amine of the hydrochloride salt, allowing the neutral amine to attack the carbon bearing the chlorine atom.

Key Transformation: Intramolecular Cyclization

Starting Material Intermediate Product Reaction Type

This interactive table summarizes the primary intramolecular cyclization pathway.

Rearrangement processes for 1-chloropropan-2-amine itself are not widely documented under typical conditions, as the intramolecular cyclization to the thermodynamically stable aziridine ring is the predominant pathway. However, the resulting aziridinium intermediate can undergo various ring-opening reactions that lead to rearranged products depending on the nucleophiles present in the reaction medium. mdpi.comnih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The concepts of regioselectivity and stereoselectivity are paramount when considering reactions of the cyclic aziridinium ion formed from 1-chloropropan-2-amine. Once the 2-methylaziridinium ion is formed, it is susceptible to attack by external nucleophiles. The site of this attack (regioselectivity) and the spatial orientation of the resulting product (stereoselectivity) are governed by well-established principles of reaction mechanisms.

Regioselectivity

The ring-opening of the unsymmetrical 2-methylaziridinium ion can occur at two different carbon atoms: the primary carbon (C1) or the secondary, chiral carbon (C2). The preferred site of nucleophilic attack is determined by a combination of steric and electronic factors, characteristic of S(_N)2 reactions.

Attack at the Primary Carbon (C1): This pathway is generally favored. The primary carbon is less sterically hindered, making it more accessible to the incoming nucleophile. ncert.nic.in This results in the formation of a substituted 2-aminopropane derivative.

Attack at the Secondary Carbon (C2): Attack at the more substituted carbon is sterically more demanding and therefore slower. However, in reactions with a significant S(_N)1 character (e.g., under strongly acidic conditions that promote carbocation-like transition states), attack at the more substituted position can be enhanced. nih.gov

In most cases, reactions with common nucleophiles proceed via an S(_N)2 mechanism, leading to a high degree of regioselectivity for attack at the less substituted C1 position. nih.gov For instance, the microwave-assisted ring opening of related 2-(aminomethyl)aziridines with diethylamine (B46881) occurs regioselectively to yield 1,2,3-triaminopropanes. nih.gov

Stereoselectivity

Stereoselectivity is relevant when starting from an enantiomerically pure form of 1-chloropropan-2-amine, such as (S)-1-chloropropan-2-amine. The intramolecular cyclization to the aziridinium ion and the subsequent nucleophilic ring-opening are typically stereospecific processes.

The S(_N)2 attack by the internal amine occurs with inversion of configuration at the carbon bearing the chlorine. However, since the reaction is intramolecular, this step establishes the stereochemistry of the aziridinium intermediate. The subsequent ring-opening by an external nucleophile is also an S(_N)2 reaction, which proceeds with a second inversion of configuration at the carbon being attacked.

If the nucleophile attacks the primary carbon (C1), the original stereocenter at C2 is retained.

If the nucleophile attacks the secondary, chiral carbon (C2), the reaction proceeds with inversion of stereochemistry at this center.

This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers of substituted aminopropanes. nih.gov For example, the diastereoselective synthesis of chiral aziridines from α-chlorinated N-(tert-butanesulfinyl)-imines relies on the controlled attack on an intermediate azirinium chloride. organic-chemistry.org

Factors Influencing Reaction Selectivity

Factor Influence on Regioselectivity Influence on Stereoselectivity
Steric Hindrance Favors nucleophilic attack at the less substituted carbon (C1). ncert.nic.in Directs the trajectory of the incoming nucleophile, leading to predictable stereochemical outcomes (inversion).
Nucleophile Strength Strong nucleophiles favor the S(_N)2 pathway and attack at the less hindered C1. Does not typically alter the stereospecificity (inversion) of the S(_N)2 attack.

| Solvent/Acidity | Highly polar or acidic conditions might slightly favor attack at C2 by stabilizing a partial positive charge (S(_N)1 character). nih.gov | A shift towards an S(_N)1 mechanism would lead to racemization and loss of stereoselectivity. |

This interactive table outlines the key factors governing the selectivity of reactions involving the aziridinium intermediate derived from 1-chloropropan-2-amine.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Chloropropan-2-amine (B15274935) hydrochloride, ¹H and ¹³C NMR are fundamental for structural confirmation, while two-dimensional techniques can offer further proof of its specific isomeric form.

The proton NMR (¹H NMR) spectrum of 1-Chloropropan-2-amine hydrochloride provides characteristic signals for each unique proton environment. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are used to assign the protons to their respective positions in the molecule. The electron-withdrawing effects of the chlorine atom and the protonated amino group cause significant downfield shifts for adjacent protons.

The expected ¹H NMR spectrum would feature four distinct signals corresponding to the methyl (CH₃), methine (CH), methylene (B1212753) (CH₂), and amine (NH₃⁺) protons. The protons on the carbon adjacent to the chlorine atom (C1) and the carbon bearing the amino group (C2) are shifted furthest downfield. docbrown.info The n+1 rule can be applied to predict the splitting patterns based on the number of neighboring non-equivalent protons. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
CH ₃- ~1.4 - 1.6 Doublet (d) 3H Coupled to the single proton on C2.
-CH (NH₃⁺)- ~3.5 - 3.8 Multiplet (m) 1H Coupled to protons on C1 and C3. Deshielded by the adjacent NH₃⁺ group.
Cl-CH ₂- ~3.8 - 4.1 Doublet of Doublets (dd) 2H Protons are chemically non-equivalent and coupled to the proton on C2. Deshielded by the adjacent chlorine atom.

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in different chemical environments. docbrown.info The chemical shifts are heavily influenced by the electronegativity of the attached functional groups. The carbon atom bonded to the chlorine (C1) and the carbon bonded to the amino group (C2) will be the most deshielded, appearing at higher chemical shifts (downfield). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C H₃- (C3) ~16 - 20 Aliphatic carbon, furthest from electronegative groups.
Cl-C H₂- (C1) ~45 - 50 Deshielded by the strong electron-withdrawing effect of the chlorine atom. docbrown.info

Note: Predicted values are based on general principles and data from analogous structures like 1-chloropropane (B146392) and various amino compounds. docbrown.infochemicalbook.com Actual values may vary.

To unambiguously confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons. It would show cross-peaks between the signals of protons that are coupled to each other, for instance, between the C1-protons and the C2-proton, and between the C2-proton and the C3-protons. This provides definitive evidence for the -CH₂-CH-CH₃ sequence.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes which protons are directly attached to which carbons. It would show a correlation cross-peak between the ¹H signal at ~3.8-4.1 ppm and the ¹³C signal at ~45-50 ppm, confirming the C1 assignment. Similarly, correlations for C2 and C3 would be observed, solidifying the complete structural elucidation. The use of such techniques is standard for the structural confirmation of complex organic molecules, including those with similar functionalities. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). nih.gov This accuracy allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For this compound, the analysis would be performed on the cation [C₃H₉ClN]⁺.

The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion. docbrown.infodocbrown.info HRMS would detect two distinct molecular ion peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1, which is a definitive signature for a molecule containing a single chlorine atom. docbrown.info

Calculated Exact Mass for [C₃H₉³⁵ClN]⁺: 94.04235

Calculated Exact Mass for [C₃H₉³⁷ClN]⁺: 96.03940

An experimentally determined mass that matches these values to within 0.005 Da provides very strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion at m/z 94 or 96), which is then subjected to fragmentation. The resulting fragment ions are analyzed to provide detailed structural information. nih.gov The fragmentation pattern is like a fingerprint for the molecule, revealing its connectivity.

For the [C₃H₉ClN]⁺ ion, characteristic fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable fragment ions. Key fragmentation pathways include alpha-cleavage adjacent to the amine group and loss of small neutral molecules like HCl. nih.govtsijournals.com

Table 3: Plausible MS/MS Fragmentation of the [C₃H₉ClN]⁺ Ion

Parent Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
94/96 78/80 CH₃• (Methyl radical) [ClCH₂CHNH₂]⁺
94/96 58 HCl (Hydrogen chloride) [C₃H₈N]⁺ (Propyleniminium ion)
94/96 44 •CH₂Cl (Chloromethyl radical) [CH₃CHNH₂]⁺

This fragmentation pattern helps to distinguish 1-Chloropropan-2-amine from its isomers, such as 1-chloropropan-1-amine or 2-chloropropan-1-amine (B12445925), which would produce different sets of fragment ions upon MS/MS analysis.

Chromatographic Techniques for Separation and Purity Determination

Chromatography is indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Given the compound's polar and ionic nature as a hydrochloride salt, a standard reversed-phase (RP) approach may result in poor retention and peak shape. Therefore, specialized HPLC modes are more effective.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms on a single stationary phase, is a powerful strategy. helixchrom.com This dual mechanism enhances retention and selectivity for polar, ionizable compounds. helixchrom.com For instance, a method developed for a related compound, 4-Amino-2-chloropyridine, utilized a Primesep 100 mixed-mode column with a simple mobile phase of acetonitrile, water, and a sulfuric acid buffer, demonstrating the utility of this approach for chlorinated amino compounds. sielc.com A similar strategy could be adapted for this compound.

Alternatively, a method for the related compound 2-chloroethylamine (B1212225) hydrochloride employed a cyanopropyl (CN) stationary phase (Agilent Zorbax SB-CN) with an isocratic mobile phase of potassium phosphate (B84403) buffer and acetonitrile. google.com This indicates that cyano phases can offer a suitable alternative for retaining small, polar amines.

Table 1: Postulated HPLC Method Parameters for this compound

Parameter Setting Rationale
Column Mixed-Mode (e.g., C18 with Ion-Exchange) Provides dual retention mechanism for polar, ionic analytes. helixchrom.com
Mobile Phase Acetonitrile / Water with an acid buffer (e.g., H₂SO₄ or H₃PO₄) Ensures solubility and good peak shape for the amine salt.
Detection Low Wavelength UV (e.g., 195-210 nm) or Evaporative Light Scattering Detector (ELSD) The compound lacks a strong chromophore, necessitating low UV or universal detection. google.com

| Column Temp. | 30 °C | A common starting temperature for method development. google.com |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt form and low volatility. To make the analyte suitable for GC, a chemical derivatization step is mandatory. researchgate.net This process converts the polar primary amine into a more volatile and thermally stable derivative. researchgate.netmdpi.com

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride creates fluorinated acyl derivatives. nih.govnih.gov These derivatives are highly volatile and are readily detected by an electron capture detector (ECD) or mass spectrometry (MS). A study on chloropropanols successfully used HFBA for derivatization prior to GC-MS analysis. nih.gov

Silylation: Reagents such as 1-trimethylsilylimidazole can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. researchgate.net This technique is widely used to increase the volatility of polar compounds for GC analysis. researchgate.netresearchgate.net

The derivatization reaction must be carefully optimized for temperature, time, and solvent to ensure complete conversion without degradation. researchgate.net Once derivatized, the resulting compound can be analyzed by GC-MS to separate it from impurities and confirm its identity based on its mass spectrum.

Since 1-Chloropropan-2-amine possesses a chiral center at the C-2 position, determining the enantiomeric purity is crucial. nih.gov This is most commonly achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the two enantiomers. csfarmacie.cz

The "three-point interaction" model is the theoretical basis for chiral recognition, where differential interactions between the enantiomers and the CSP lead to separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for separating a wide range of chiral compounds, including amines. yakhak.orgnih.gov

For primary amines that lack a strong UV chromophore, derivatization can enhance both detectability and enantioselectivity. koreascience.kr

Derivatization with NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): This creates a fluorescent derivative, allowing for highly sensitive detection. A study on various chiral amines successfully used NBD derivatives with Chiralpak® and Chiralcel® columns for enantiomeric resolution. yakhak.org

Derivatization with 9-anthraldehyde: This reagent forms a 9-anthraldimine derivative, which has strong UV absorption and can improve chiral recognition on polysaccharide-based CSPs. koreascience.kr

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations of primary amines, often providing faster analysis times. chromatographyonline.com

Table 2: General Strategies for Chiral Separation of 1-Chloropropan-2-amine

Technique Stationary Phase (CSP) Type Mobile Phase Example Detection
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) yakhak.orgnih.gov Hexane / 2-Propanol (Isocratic) yakhak.org UV/Fluorescence (after derivatization)

| Chiral SFC | Cyclofructan-based chromatographyonline.com | CO₂ with Methanol (B129727) and additives (e.g., TFA-TEA) chromatographyonline.com | UV |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the this compound molecule, thereby confirming its structure.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. For this compound, key absorption bands are expected:

N-H⁺ Stretching: As an amine salt, the compound will exhibit broad and strong absorptions in the 2400-3200 cm⁻¹ region, which are characteristic of the ammonium (B1175870) cation (R-NH₃⁺).

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹, respectively.

C-H Stretching: Absorptions from the alkyl C-H bonds will be observed just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch is found in the fingerprint region, typically between 600 and 800 cm⁻¹. The IR spectrum of the related 1-chloropropane shows C-Cl vibrations in this range. docbrown.info The IR spectrum of allylamine (B125299) hydrochloride, another primary amine salt, shows these characteristic broad N-H stretching bands, confirming the expected pattern for this class of compounds. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. renishaw.com It is sensitive to the molecular backbone and symmetric vibrations. nih.gov

N-H Vibrations: The N-H stretching frequencies in amines are also observable in Raman spectra. ias.ac.in

C-H and C-C Vibrations: The spectrum will show sharp peaks corresponding to C-H and C-C bond vibrations within the propyl chain.

C-Cl Vibration: The C-Cl stretch is also Raman active and provides confirmatory structural information.

Quantitative Raman spectroscopy can be a powerful tool for analyzing amines in aqueous solutions, as the water signal is typically weak in Raman spectra, allowing for clear observation of the analyte's spectral features. ondavia.com

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
R-NH₃⁺ Stretching 2400 - 3200 (Broad) IR
R-NH₃⁺ Bending 1500 - 1630 IR
C-H (Alkyl) Stretching 2850 - 2960 IR, Raman

Computational and Theoretical Studies on 1 Chloropropan 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. nih.gov For a molecule like 1-chloropropan-2-amine (B15274935) hydrochloride, these calculations can reveal details about charge distribution, orbital energies, and reactivity, which are governed by the interplay of the electron-withdrawing chloro group and the protonated amine group.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. nih.gov DFT methods are used to determine the ground-state electronic structure by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For 1-chloropropan-2-amine hydrochloride, a DFT approach would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. This provides key data on bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Determining properties like dipole moment, partial atomic charges, and molecular orbital energies (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed to study donor-acceptor interactions within the molecule, providing insight into intramolecular hydrogen bonding and the stabilizing effects of hyperconjugation. researchgate.net

Reactivity Descriptors: Conceptual DFT allows for the calculation of reactivity indices such as chemical potential, hardness, and electrophilicity, which predict the molecule's behavior in chemical reactions. chemrxiv.org

DFT functionals, such as B3LYP or M06-2X, are often paired with basis sets like 6-311++G(d,p) to provide a robust description of the system. researchgate.net The choice of functional is crucial, especially for systems involving non-covalent interactions, with dispersion-corrected functionals often providing more accurate results. nih.gov

Table 1: Illustrative DFT-Calculated Properties for 1-Chloropropan-2-amine Cation

This table represents the type of data that would be generated from a standard DFT calculation at a theoretical level like B3LYP/6-31G*. The values are hypothetical and for illustrative purposes.

PropertyPredicted Value (Illustrative)UnitDescription
Total Energy-654.321HartreesThe total electronic energy of the optimized geometry in the ground state.
Dipole Moment8.5DebyeA measure of the overall polarity of the molecule resulting from its charge distribution.
HOMO Energy-9.8eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy-1.2eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap8.6eVAn indicator of chemical reactivity; a larger gap suggests higher stability.
Partial Charge on Cl-0.25eThe calculated partial charge on the chlorine atom, indicating its electronegativity.
Partial Charge on N-0.85eThe calculated partial charge on the nitrogen atom in its protonated state.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nus.edu.sg While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy, which is particularly important for calculating interaction energies and resolving subtle electronic effects. researchgate.net

For this compound, ab initio calculations are particularly useful for:

High-Accuracy Energy Calculations: Obtaining a very precise single-point energy for a given geometry, which can serve as a benchmark for less expensive methods.

Conformational Energy Ranking: Accurately determining the relative energies of different conformers (spatial arrangements of atoms) to identify the global minimum energy structure and the populations of other low-energy conformers at a given temperature.

Investigating Reaction Pathways: Tracing the potential energy surface for chemical transformations, such as decomposition or substitution reactions, by locating transition states. rsc.org The development of automated reaction path search methods allows for the systematic prediction of possible chemical reactions. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular modeling and dynamics simulations are used to explore its physical movement and behavior over time. halo.science These methods are essential for understanding the flexibility of this compound and how it interacts with a solvent.

The single bonds in this compound allow for rotation, leading to various conformers. Conformational analysis aims to identify all stable conformers and the energy barriers that separate them.

A typical computational workflow involves:

Conformational Search: Systematically rotating the C-C and C-N bonds and performing energy minimizations on the resulting structures to locate all unique low-energy conformers. conflex.net

Torsional Barrier Calculation: Performing a "relaxed scan" where a specific dihedral angle is systematically varied, and the energy is optimized at each step. This generates a potential energy profile that reveals the energy cost of rotation and the heights of the transition state barriers between conformers.

Understanding the conformational preferences is crucial as different conformers can have distinct properties and reactivities. The relative populations of these conformers are determined by their Gibbs free energies.

In reality, molecules rarely exist in a vacuum. The presence of a solvent, such as water, can significantly influence a molecule's structure and properties. Computational models account for this in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD model are computationally efficient and capture the bulk electrostatic effects of the solvent. nih.gov This approach is useful for calculating properties like solvation free energy.

Explicit Solvation Models: The molecule of interest is placed in a box filled with individual solvent molecules (e.g., water). This method is much more computationally intensive but provides a more realistic, atom-level picture of solute-solvent interactions, including specific hydrogen bonding. mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for studying explicitly solvated systems. youtube.com In an MD simulation, Newton's equations of motion are solved for every atom over time, allowing for the observation of how the solute moves, how its conformation changes, and how it organizes solvent molecules around it. nih.govyoutube.com For this compound, an MD simulation in water could reveal the structure of its hydration shell and the dynamics of hydrogen bonds between its ammonium (B1175870) group and surrounding water molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for validation.

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). researchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info Comparing predicted spectra for different isomers or conformers can be a powerful tool for structure elucidation. For instance, the predicted ¹H NMR spectrum for 1-chloropropane (B146392) is distinct from its isomer, 2-chloropropane, showing three unique signals with a 3:2:2 integration ratio, which contrasts with the two signals seen for 2-chloropropane. docbrown.infoaskfilo.com

Vibrational (IR and Raman) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. These correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies often require a scaling factor to correct for approximations in the theory and anharmonicity. Analysis of the vibrational modes can assign specific peaks to the stretching or bending of particular bonds (e.g., C-Cl stretch, N-H stretch). researchgate.net

When predicted spectroscopic data closely matches experimental spectra, it provides strong confidence in the accuracy of the computed molecular structure and electronic properties.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

This table illustrates how computationally predicted spectroscopic data would be compared to experimental values. The predicted values are hypothetical and serve as an example of what a computational study would aim to produce.

ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)Method of Prediction
¹³C Chemical Shift (C-Cl)48.5 ppm47.9 ppmDFT (GIAO)
¹³C Chemical Shift (C-N)52.1 ppm51.5 ppmDFT (GIAO)
¹H Chemical Shift (CH-N)3.6 ppm3.5 ppmDFT (GIAO)
IR Frequency (N-H stretch)3150 cm⁻¹3145 cm⁻¹DFT (Frequencies)
IR Frequency (C-Cl stretch)730 cm⁻¹725 cm⁻¹DFT (Frequencies)

Reaction Pathway Analysis and Transition State Modeling

Computational and theoretical studies are instrumental in elucidating the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to probe experimentally. For this compound, a molecule possessing both a nucleophilic amino group and an electrophilic carbon bearing a chlorine atom, computational analysis can predict likely reaction pathways and characterize the associated transition states. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood through the analysis of analogous systems and foundational reaction mechanisms.

The primary reaction pathway of interest for 1-chloropropan-2-amine is an intramolecular nucleophilic substitution, where the amine group acts as a nucleophile, attacking the carbon atom bonded to the chlorine, which serves as the leaving group. This intramolecular cyclization results in the formation of a three-membered heterocyclic ring, specifically a 2-methylaziridinium cation. The hydrochloride salt form implies that the amine is protonated, which would inhibit its nucleophilicity. However, under equilibrium conditions or in the presence of a base, the free amine can be generated, initiating the cyclization.

The reaction can be modeled as follows:

CH₃-CH(NH₂)-CH₂Cl ⇌ [CH₃-CH(NH₂)-CH₂]⁺ + Cl⁻ → 2-methylaziridinium cation

Computational methods, particularly Density Functional Theory (DFT), are well-suited to model this type of reaction. nih.gov Such studies would typically involve the following steps:

Geometry Optimization: The initial structures of the reactant (1-chloropropan-2-amine), the transition state, and the product (2-methylaziridinium cation) are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is employed to locate the saddle point on the potential energy surface that connects the reactant and the product. This transition state represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

A related study on the ring-opening of aziridinium (B1262131) ions by halides has utilized DFT and high-accuracy DLPNO-CCSD(T) methods to investigate the stereospecificity of the reaction, highlighting the power of these computational tools in understanding reactions involving aziridinium intermediates. rsc.org

Illustrative Reaction Coordinate and Energetics

While specific data for this compound is not available, a hypothetical reaction profile can be constructed based on similar intramolecular reactions. The table below illustrates the kind of data that would be generated from a computational study of the intramolecular cyclization of 1-chloropropan-2-amine.

Parameter Description Hypothetical Value (kcal/mol)
E_reactant Relative energy of the optimized 1-chloropropan-2-amine0.0
E_TS Relative energy of the transition state for cyclization+18.5
E_product Relative energy of the 2-methylaziridinium cation-5.2
Activation Energy (Ea) The energy barrier for the forward reaction (E_TS - E_reactant)+18.5
Reaction Energy (ΔE) The overall energy change of the reaction (E_product - E_reactant)-5.2

Note: The values in this table are illustrative and based on typical activation barriers for intramolecular SN2 reactions. They are not derived from actual experimental or computational results for this compound.

The transition state for this intramolecular S_N2 reaction would feature a partially formed C-N bond and a partially broken C-Cl bond, with the nitrogen, the attacked carbon, and the chlorine atom being roughly collinear. The geometry of the rest of the molecule would be distorted to accommodate this arrangement.

Further computational analysis could explore alternative reaction pathways, such as intermolecular reactions in the presence of other nucleophiles, or elimination reactions, although the formation of the stable five-membered ring is generally a favored pathway for molecules with this type of substitution pattern.

Applications of 1 Chloropropan 2 Amine Hydrochloride in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

The inherent reactivity of 1-chloropropan-2-amine (B15274935) hydrochloride makes it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The amine group can readily undergo reactions such as acylation, alkylation, and condensation, while the chlorine atom can be displaced by various nucleophiles, providing a handle for further molecular elaboration.

Nitrogen-containing heterocyclic compounds form the scaffold of a vast number of pharmaceuticals, including antiviral and anticancer agents. bldpharm.comnih.govnih.gov The ability of 1-chloropropan-2-amine hydrochloride to participate in cyclization reactions makes it a potential precursor for various heterocyclic systems. For instance, through intramolecular cyclization or by reacting with other bifunctional molecules, it can be used to construct rings such as piperazines, morpholines, and other more complex heterocyclic frameworks that are prevalent in medicinal chemistry. nih.gov

While direct synthesis of specific drugs using this compound is not extensively documented in publicly available literature, the utility of structurally similar compounds is well-established. For example, a derivative, 1-amino-3-chloropropan-2-one, serves as a key intermediate in the synthesis of the HIV protease inhibitor, atazanavir. nih.gov This highlights the potential of chloropropanolamine-based structures in the development of antiviral therapeutics.

Table 1: Examples of Nitrogen-Containing Heterocycles in Pharmaceuticals

Heterocycle Therapeutic Area Example Drug
Pyrimidine Anticancer, Antiviral 5-Fluorouracil, Zidovudine
Quinoline Antimalarial, Antibacterial Chloroquine, Ciprofloxacin
Piperazine Anthelmintic, Antipsychotic Piperazine, Olanzapine

This table provides examples of the importance of nitrogen-containing heterocycles in medicine and is for illustrative purposes.

Chirality plays a crucial role in the efficacy and safety of many drugs, as different enantiomers of a molecule can exhibit vastly different biological activities. Chiral amines, in particular, are highly sought-after building blocks in the synthesis of enantiomerically pure pharmaceuticals. nih.gov The existence of (S)-1-chloropropan-2-amine and (R)-1-chloropropan-2-amine makes this compound a valuable chiral pool starting material. nih.gov

The stereocenter at the C-2 position can be transferred to the final drug molecule, influencing its interaction with biological targets such as enzymes and receptors. The use of enantiomerically pure starting materials like (S)-1-chloropropan-2-amine can obviate the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence, leading to more economical and sustainable drug manufacturing processes. biosynth.com

Table 2: Properties of Chiral 1-Chloropropan-2-amine

Property Value
IUPAC Name (2S)-1-chloropropan-2-amine
Molecular Formula C₃H₈ClN
Molecular Weight 93.55 g/mol

Data sourced from PubChem. nih.gov

Utility in Agrochemical and Specialty Chemical Production

The structural motifs found in pharmaceuticals are often mirrored in agrochemicals, with nitrogen-containing heterocycles playing a significant role in the development of modern pesticides. The reactivity of this compound makes it a potential intermediate in the synthesis of novel herbicides, fungicides, and insecticides. While specific examples of its use in commercial agrochemicals are not readily found in the literature, the fundamental reactions it can undergo are pertinent to the construction of agrochemically active molecules.

A related compound, 2-chloropropan-1-amine (B12445925) hydrochloride, is known to be used in the production of various chemicals, acting as a chlorinating agent and a precursor for other functionalized molecules. chemsrc.comgoogle.com This suggests that this compound could find similar applications in the specialty chemical industry, contributing to the synthesis of a range of products from dyes to corrosion inhibitors.

Integration into Polymer and Materials Science Research

The dual functionality of this compound allows for its incorporation into polymers, either as a monomer or as a post-polymerization modification agent. Amine-functionalized polymers have a wide array of applications, including in drug delivery systems, gene therapy, and as adhesives and coatings. researchgate.net

This compound can be used to introduce primary amine groups into a polymer chain. These amine groups can then serve as sites for further functionalization, for example, by attaching bioactive molecules or by cross-linking the polymer to modify its mechanical properties. The chloro- group provides an additional reactive site that can be exploited for grafting other polymer chains or for creating novel polymer architectures. While specific research detailing the use of this compound in polymer synthesis is not abundant, the general principles of amine functionalization of polymers are well-established. researchgate.net

Development of Novel Organic Reagents and Catalysts

Chiral amines are not only important as building blocks for chiral drugs but also as catalysts in asymmetric synthesis. The development of small organic molecules that can catalyze reactions with high enantioselectivity is a major focus of modern organic chemistry. The chiral nature of (S)- and (R)-1-chloropropan-2-amine hydrochloride makes them attractive candidates for the development of novel organocatalysts.

By modifying the amine group with various substituents, it is possible to create a library of chiral ligands or catalysts. These could potentially be employed in a range of asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions, to produce enantiomerically enriched products. The development of such catalysts derived from readily available and relatively inexpensive chiral starting materials like this compound is an active area of research.

Future Research Directions and Unexplored Avenues for 1 Chloropropan 2 Amine Hydrochloride

Sustainable and Green Synthesis Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 1-Chloropropan-2-amine (B15274935) hydrochloride should prioritize the development of sustainable and green synthesis methodologies to replace traditional synthetic routes that may rely on harsh reagents and generate significant waste.

Biocatalytic Approaches:

One of the most promising avenues is the exploration of biocatalysis. The chemoenzymatic synthesis of chiral amines is a rapidly growing field, and enzymes such as halogenases and amine dehydrogenases could be engineered for the direct and stereoselective synthesis of 1-Chloropropan-2-amine. frontiersin.org A potential biocatalytic route could involve a two-step enzymatic cascade:

Regioselective Halogenation: A "tamed" halogenase could be employed for the regioselective chlorination of a suitable propane (B168953) derivative. researchgate.netnih.gov

Stereoselective Amination: An engineered amine dehydrogenase or transaminase could then introduce the amine group at the C2 position with high enantioselectivity. frontiersin.org

This approach would operate under mild, aqueous conditions, significantly reducing the environmental impact compared to conventional methods.

Flow Chemistry and Process Intensification:

The integration of continuous flow chemistry presents another opportunity for a greener synthesis. Flow reactors offer enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and optimization. A continuous flow process for the synthesis of 1-Chloropropan-2-amine hydrochloride could lead to higher yields, reduced reaction times, and minimized solvent usage.

Alternative Solvents and Energy Sources:

Research into the use of green solvents, such as ionic liquids or deep eutectic solvents, could further enhance the sustainability of the synthesis. Additionally, exploring alternative energy sources like microwave or ultrasonic irradiation could potentially accelerate reaction rates and reduce energy consumption.

Interactive Data Table: Comparison of Potential Synthetic Routes

Methodology Potential Advantages Key Research Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering for specific substrate, enzyme stability.
Flow Chemistry Improved safety, higher yields, process automation, reduced solvent use.Reactor design and optimization, handling of solids in flow.
Green Solvents Reduced environmental impact, potential for catalyst recycling.Solvent selection and recovery, compatibility with reaction chemistry.
Microwave/Ultrasound Accelerated reaction rates, reduced energy consumption.Scale-up challenges, potential for side reactions.

Application in Emerging Fields of Chemical Biology or Supramolecular Chemistry

The unique combination of a chiral center, a reactive chloro group, and a primary amine makes this compound an intriguing candidate for applications in chemical biology and supramolecular chemistry.

Chemical Biology Probes:

As a small, functionalized molecule, this compound could serve as a scaffold for the development of novel chemical probes. The amine group provides a handle for conjugation to fluorophores, affinity tags, or other reporter molecules, while the chloro group can act as a reactive handle for covalent modification of biological targets. Future research could focus on synthesizing derivatives of this compound to probe specific enzyme activities or protein-protein interactions.

Supramolecular Chemistry and Host-Guest Interactions:

In the realm of supramolecular chemistry, the ammonium (B1175870) salt of 1-Chloropropan-2-amine could act as a guest molecule in various host systems. nih.gov Its small size and charge make it a potential candidate for encapsulation within cyclodextrins, calixarenes, or other macrocyclic hosts. nih.govoatext.com Such host-guest complexes could be investigated for applications in drug delivery, sensing, or catalysis. The chirality of the guest molecule could also lead to interesting stereoselective recognition phenomena.

Furthermore, the ability of the ammonium and chloride ions to participate in hydrogen bonding and other non-covalent interactions could be exploited for the design of self-assembling systems. amazonaws.com Research in this area could explore the formation of ordered supramolecular structures, such as gels or liquid crystals, driven by the self-assembly of this compound or its derivatives. nih.govresearchgate.net

High-Throughput Screening for Novel Reactivity or Derivatization

High-throughput screening (HTS) methodologies offer a powerful approach to rapidly explore the chemical space around this compound and discover novel reactions and derivatives with interesting properties. nih.govedgccjournal.org

Combinatorial Chemistry:

The primary amine and the chloro group provide two orthogonal points for diversification, making this compound an ideal building block for combinatorial chemistry. wikipedia.orgnih.gov Large libraries of compounds could be synthesized by reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, and subsequently displacing the chloride with various nucleophiles.

Screening for Bioactivity:

These combinatorial libraries could then be screened for biological activity against a wide range of targets, including enzymes, receptors, and whole cells. nih.gov This approach could lead to the discovery of new lead compounds for drug discovery or new probes for chemical biology.

Discovery of Novel Reactions:

HTS could also be employed to discover new catalytic reactions involving this compound. For example, screening a variety of transition metal catalysts could uncover novel cross-coupling reactions or C-H activation pathways, expanding the synthetic utility of this compound.

Interactive Data Table: Potential High-Throughput Screening Campaigns

Screening Goal Library Generation Strategy Potential Applications
Bioactive Compounds Combinatorial synthesis via acylation of the amine and nucleophilic substitution of the chloride.Drug discovery, chemical biology probes.
Novel Catalysts Reaction of this compound with various substrates in the presence of a catalyst library.Development of new synthetic methodologies.
Material Properties Incorporation of derivatives into polymeric scaffolds and screening for desired physical or chemical properties.Advanced materials development.

Advanced Materials Integration and Functionalization

The bifunctional nature of this compound makes it a valuable component for the synthesis and modification of advanced materials.

Polymer Functionalization:

The amine group can be used to incorporate this compound into polymer backbones or as a pendant group through polymerization or post-polymerization modification. The resulting chloro-functionalized polymers could then be further modified to introduce a wide range of functionalities, leading to materials with tailored properties for applications such as drug delivery, coatings, or separation membranes.

Nanoparticle Surface Modification:

The amine group can also be used to graft this compound onto the surface of nanoparticles, such as gold, silica, or magnetic nanoparticles. nih.govnih.govmdpi.com This surface functionalization would introduce a reactive chloride handle for the subsequent attachment of targeting ligands, drugs, or imaging agents, creating multifunctional nanomaterials for biomedical applications. researchgate.net

Metal-Organic Frameworks (MOFs):

This compound could potentially be used as a linker or a modifying agent in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The amine group could coordinate to the metal centers, while the chloro group would be available for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its porosity, catalytic activity, or sensing capabilities. osti.govrsc.orgnih.gov

Concluding Remarks on the Academic Significance of 1 Chloropropan 2 Amine Hydrochloride

Summary of Contributions to Organic Chemistry and Related Disciplines

1-Chloropropan-2-amine (B15274935) hydrochloride (CAS Number: 5968-21-8) is a halogenated amine that has carved out a niche as a valuable building block in the field of organic synthesis. sigmaaldrich.comglpbio.com Its chemical structure, featuring a reactive chlorine atom and an amine group on a simple three-carbon backbone, makes it a versatile intermediate for the construction of more complex molecular architectures. While extensive, detailed research focusing solely on this specific compound is not broadly documented in publicly available literature, its contributions can be understood through the lens of its chemical class and its role as a precursor in various synthetic pathways.

The primary academic significance of 1-Chloropropan-2-amine hydrochloride lies in its utility as a precursor for the synthesis of heterocyclic compounds, particularly substituted aziridines. Aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as key intermediates in the synthesis of a wide array of biologically active molecules. The intramolecular cyclization of haloamines like this compound is a fundamental method for the preparation of these strained rings. The resulting 2-methylaziridine (B133172) can be further functionalized, opening up pathways to more complex nitrogen-containing scaffolds.

In the broader context of medicinal chemistry, the introduction of a chloropropylamine moiety can be a key step in the synthesis of pharmaceutical ingredients. Halogenated organic compounds are prevalent in a significant number of approved drugs, as the halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ncert.nic.in While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are present in various classes of bioactive compounds. For instance, the related compound, 1-amino-3-chloropropan-2-ol, is a known intermediate in the synthesis of the antibiotic linezolid, highlighting the importance of such chlorinated amine building blocks in the development of therapeutics.

The presence of both a nucleophilic amine and an electrophilic carbon center (attached to the chlorine) allows for a range of chemical transformations. The amine group can be protected and the chloro group substituted, or the amine can be used to direct reactions at other parts of a larger molecule. This dual functionality makes it a useful tool for medicinal chemists and organic chemists in the construction of compound libraries for drug discovery and in the total synthesis of natural products.

A summary of the key properties of this compound is presented in the table below.

PropertyValue
CAS Number 5968-21-8
Molecular Formula C₃H₉Cl₂N
Molecular Weight 130.02 g/mol
IUPAC Name This compound
Physical Form Solid

Outlook on its Continued Importance in Chemical Research

The future prospects for this compound in chemical research appear to be steady, particularly as the demand for novel and structurally diverse organic molecules continues to grow. Its importance will likely be sustained in several key areas of chemical science.

Medicinal Chemistry and Drug Discovery: The continued emphasis on the development of new therapeutic agents will ensure a persistent need for versatile building blocks like this compound. Its utility in the synthesis of chiral amines and heterocyclic systems, which are privileged structures in medicinal chemistry, suggests its ongoing application in the construction of new drug candidates. As our understanding of drug-target interactions becomes more sophisticated, the ability to introduce small, functionalized fragments like the 2-aminopropyl group with a handle for further modification (the chlorine atom) will remain a valuable strategy.

Agrochemical Research: Similar to the pharmaceutical industry, the agrochemical sector is constantly in search of new, effective, and environmentally benign pesticides and herbicides. The incorporation of halogenated amine scaffolds can lead to the discovery of new active ingredients. The straightforward nature of this compound makes it an attractive starting material for the exploratory synthesis of new agrochemicals.

Catalysis: While not a catalyst itself, derivatives of this compound have the potential to be developed into new ligands for asymmetric catalysis. The chiral backbone of this compound can be elaborated to create novel structures that can coordinate with transition metals to facilitate stereoselective transformations. The development of new catalytic systems is a major driving force in modern organic chemistry, and the demand for readily available chiral ligands ensures that simple, modifiable starting materials will remain relevant.

Materials Science: The functional groups present in this compound could also find applications in materials science. For instance, it could be used to modify the surface of polymers or other materials to introduce amine or chloro functionalities, thereby altering their physical or chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-Chloropropan-2-amine hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis typically involves reacting propan-2-amine with chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled temperature (0–5°C for exothermic reactions) and inert atmospheres to prevent oxidation. The hydrochloride salt is formed by treating the free base with concentrated HCl, followed by recrystallization from ethanol/water mixtures to enhance purity . Monitoring pH during neutralization (target pH ~4–5) ensures complete salt formation.

Q. How can the purity of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% ideal for pharmacological studies).
  • ¹H/¹³C NMR to confirm structural integrity (e.g., δ 1.2–1.4 ppm for CH₃ groups, δ 3.0–3.5 ppm for NH₂).
  • Mass spectrometry (MS) for molecular ion verification (m/z ~122.5 for [C₃H₉ClN]+).
  • Elemental analysis to validate C, H, N, and Cl content .

Q. What solvent systems are recommended for dissolving this compound in biological assays?

  • Methodological Answer : The compound is water-soluble due to its hydrochloride salt form. For cell-based assays, dissolve in PBS (pH 7.4) or DMEM. For organic reactions, use polar aprotic solvents (e.g., DMF, DMSO) with sonication if necessary. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can competing side reactions during derivatization of this compound be mitigated?

  • Methodological Answer :

  • Nucleophilic substitution : Use anhydrous conditions to avoid hydrolysis of the chloro group.
  • Acylation : Optimize stoichiometry (1:1.2 amine:acylating agent) and employ catalysts like DMAP.
  • Oxidation : Avoid strong oxidizing agents (e.g., KMnO₄) unless targeting amine oxides; instead, use mild oxidants like H₂O₂ under controlled pH .

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer :

  • Solubility discrepancies : Compare data under identical conditions (temperature, pH, ionic strength). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to inert atmospheres and desiccants if hygroscopicity is observed .

Q. How does the chloro substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., amine transporters).
  • Structure-activity relationship (SAR) : Compare with non-chlorinated analogs (e.g., propan-2-amine) via in vitro assays (IC₅₀, Ki). The chloro group may enhance lipophilicity or act as a hydrogen-bond acceptor .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) during the amination step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.